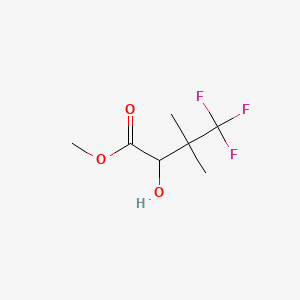

methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

Description

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a fluorinated ester characterized by a trifluoromethyl group at the C4 position, a hydroxyl group at C2, and two methyl substituents at C3.

Properties

IUPAC Name |

methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYJCHBKGVJWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate typically involves the reaction of 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-methylbutanoate.

Reduction: Formation of 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl (R/S)-4,4,4-Trifluoro-3-Hydroxybutanoate

Methyl (3S)-3-Amino-4,4,4-Trifluoro-2,2-Dimethylbutanoate Hydrochloride

- Structure: Replaces C2 hydroxyl with an amino group and introduces dimethyl at C2.

- Applications: Used in peptide mimetics; the amino group enables nucleophilic reactivity for further derivatization .

- Chirality : The (3S)-configuration is critical for biological activity, as seen in related pharmacophores .

Methyl 2-Amino-4,4-Difluoro-3,3-Dimethylbutanoate Hydrochloride

- Structure: Features difluoro (C4) instead of trifluoro and amino (C2) instead of hydroxyl.

- Properties : Reduced fluorine content lowers electronegativity, impacting lipophilicity (logP) and solubility .

- SMILES : CC(C)(C(C(=O)OC)N)C(F)F, highlighting branched alkyl and electron-withdrawing groups .

Physicochemical and Spectroscopic Comparison

Biological Activity

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and insecticide development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

- Molecular Formula : CHFO

- IUPAC Name : Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

The biological activity of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially interacts with various receptors, modulating their activity and influencing cellular responses.

- Antiproliferative Effects : Research indicates that it may exhibit antiproliferative effects against certain cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activities of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate.

| Activity Type | Cell Line/Model | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Insecticidal Activity | Various Insect Species | 10.0 | Disruption of neural function |

| Enzyme Inhibition | Transglutaminase 2 | 20.0 | Competitive inhibition |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate on A549 lung cancer cells, it was found that the compound induced apoptosis at an IC value of 5.0 µM. The mechanism involved the activation of caspases, leading to programmed cell death. This suggests potential for further development as an anticancer agent.

Case Study 2: Insecticidal Activity

Research into the insecticidal properties revealed that the compound effectively reduced the population of various pest species at concentrations as low as 10.0 µM. The mode of action was identified as disruption of neural function, which is critical for the survival of these insects.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate:

- Cytotoxicity : The compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating broad-spectrum anticancer potential.

- Selectivity : It demonstrated selectivity for cancer cells over normal cells in preliminary assays.

- Safety Profile : Initial toxicity assessments suggest a favorable safety profile in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.